2-Chloro-1-(2,4-difluorophenyl)ethan-1-ol 2-Chloro-1-(2,4-difluorophenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 51336-96-0
VCID: VC16782503
InChI: InChI=1S/C8H7ClF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2
SMILES:
Molecular Formula: C8H7ClF2O
Molecular Weight: 192.59 g/mol

2-Chloro-1-(2,4-difluorophenyl)ethan-1-ol

CAS No.: 51336-96-0

Cat. No.: VC16782503

Molecular Formula: C8H7ClF2O

Molecular Weight: 192.59 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-(2,4-difluorophenyl)ethan-1-ol - 51336-96-0

Specification

CAS No. 51336-96-0
Molecular Formula C8H7ClF2O
Molecular Weight 192.59 g/mol
IUPAC Name 2-chloro-1-(2,4-difluorophenyl)ethanol
Standard InChI InChI=1S/C8H7ClF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2
Standard InChI Key LUDHEANGPFVUIE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)F)C(CCl)O

Introduction

Chemical Identity and Structural Characteristics

2-Chloro-1-(2,4-difluorophenyl)ethan-1-ol (molecular formula: C₈H₇ClF₂O, molecular weight: 192.59 g/mol) belongs to the class of substituted phenolic alcohols. Its structure features a chiral carbon atom at the ethanol moiety, with a chlorine atom at the β-position and a 2,4-difluorophenyl group attached to the α-carbon . The electron-withdrawing effects of the fluorine and chlorine substituents significantly influence its reactivity and physicochemical properties.

Key Structural Features:

  • Aromatic Ring: The 2,4-difluorophenyl group introduces steric and electronic effects that modulate the compound’s solubility and interaction with biological targets.

  • Chirality: The configuration at the chiral center (R or S) determines its enantioselective behavior in catalytic reactions and biological activity .

  • Halogen Substitution: The chlorine atom at the β-position enhances electrophilicity, facilitating nucleophilic substitution reactions .

Synthetic Routes and Optimization

The synthesis of 2-chloro-1-(2,4-difluorophenyl)ethan-1-ol typically proceeds via the reduction of its ketone precursor, 2-chloro-1-(2,4-difluorophenyl)ethanone (CAS: 51336-94-8), which is commercially available and well-documented .

Precursor Synthesis: 2-Chloro-1-(2,4-difluorophenyl)ethanone

This ketone is synthesized through Friedel-Crafts acylation of 2,4-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Key properties of the precursor include:

PropertyValueSource
Molecular FormulaC₈H₅ClF₂O
Molecular Weight190.57 g/mol
Melting Point46–47°C
Boiling Point240.8°C at 760 mmHg
Density1.4±0.1 g/cm³

Reduction to the Target Alcohol

The ketone is reduced enantioselectively using one of two primary methods:

Method 1: Corey-Bakshi-Shibata (CBS) Reduction

  • Reagents: Borane-THF complex and (S)-1-methyl-3,3-diphenyl-hexahydropyrrolo[1,2-c][1, oxazaborole (CBS catalyst) .

  • Conditions: Toluene solvent, 10°C, inert atmosphere, 3-hour reaction time.

  • Outcome: Yields up to 98.9% with >99% enantiomeric excess (ee) .

Method 2: Enzymatic Reduction

  • Enzyme: Ketoreductase KR-01 (KRED class).

  • Conditions: Aqueous buffer, substrate concentration of 500 g/L, room temperature.

  • Outcome: Near-quantitative conversion with >99.9% ee .

Physicochemical Properties

While direct data on 2-chloro-1-(2,4-difluorophenyl)ethan-1-ol are sparse, its properties can be inferred from structural analogs:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, THF) due to halogen substituents .

  • Stability: Susceptible to oxidation at the alcohol moiety; storage under inert conditions recommended .

  • Optical Rotation: Dependent on enantiomeric form; typical [α]D values range from +20° to −20° for R and S configurations .

Applications in Medicinal Chemistry

The compound serves as a chiral intermediate in the synthesis of pharmaceuticals, notably:

  • Ticagrelor: An antiplatelet drug where enantiomerically pure intermediates are critical for activity .

  • Voriconazole Analogues: Halogenated ethanol derivatives are explored as antifungal agents .

Case Study: Ticagrelor Synthesis

In the production of Ticagrelor, the enzymatic reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to its (S)-alcohol counterpart achieves a space–time yield of 145.8 mmol/L/h, demonstrating industrial feasibility . This method’s success suggests adaptability for synthesizing 2-chloro-1-(2,4-difluorophenyl)ethan-1-ol at scale.

Future Directions

  • Catalyst Development: Exploring asymmetric hydrogenation as a cost-effective alternative to CBS reduction.

  • Biological Screening: Evaluating the compound’s potential as a protein tyrosine phosphatase inhibitor .

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